molecular formula C8H8NO3S- B6168810 ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate CAS No. 887411-81-6

ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate

Cat. No.: B6168810
CAS No.: 887411-81-6
M. Wt: 198.22 g/mol
InChI Key: BESCVLZJXXFKJA-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

    Thiazole: A parent compound with a similar ring structure.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring

Uniqueness: Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

887411-81-6

Molecular Formula

C8H8NO3S-

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1,3-thiazole-4-carbonyl)butanoate

InChI

InChI=1S/C8H9NO3S/c1-2-5(8(11)12)7(10)6-3-13-4-9-6/h3-5H,2H2,1H3,(H,11,12)/p-1

InChI Key

BESCVLZJXXFKJA-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)C1=CSC=N1)C(=O)[O-]

Purity

95

Origin of Product

United States

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